molecular formula C10H16F6N2O4 B13908271 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B13908271
M. Wt: 342.24 g/mol
InChI Key: XVUDRPYMUJZMHH-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid (CAS 2370018-58-7) is a bis(trifluoroacetate) salt of a chiral azetidine derivative. Its structure comprises a four-membered azetidine ring with an R-configuration at the 2-position, linked to a dimethylamino group. The trifluoroacetic acid (TFA) serves as a counterion, enhancing solubility and stability. This compound is synthesized via salt formation, likely involving TFA deprotection or acid-base neutralization, as seen in analogous syntheses . It is used in pharmaceutical research, particularly as a chiral building block or intermediate in drug discovery .

Properties

Molecular Formula

C10H16F6N2O4

Molecular Weight

342.24 g/mol

IUPAC Name

1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m1../s1

InChI Key

XVUDRPYMUJZMHH-QYCVXMPOSA-N

Isomeric SMILES

CN(C)C[C@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Step 1: Construction of the Azetidine Ring
    The azetidine ring, a four-membered nitrogen-containing heterocycle, is commonly prepared via cyclization reactions involving haloalkylamines or amino alcohols. Chiral azetidines such as the (2R)-enantiomer can be obtained by asymmetric synthesis or resolution methods.

  • Step 2: Introduction of the N,N-Dimethylaminomethyl Group
    The N,N-dimethylaminomethyl substituent is generally installed via reductive amination or alkylation of the azetidine nitrogen or at the 2-position carbon, depending on the synthetic route.

  • Step 3: Formation of the Trifluoroacetate Salt
    The free base azetidine derivative is treated with 2,2,2-trifluoroacetic acid (TFA) to form the corresponding trifluoroacetate salt, enhancing solubility and stability for further applications.

Detailed Preparation Methods

Synthesis of the Azetidine Core

  • Method A: Cyclization of Haloalkylamines
    Starting from a suitable haloalkylamine precursor, intramolecular nucleophilic substitution leads to azetidine formation. For example, 3-chloropropylamine derivatives undergo base-promoted cyclization to form azetidine rings. Chiral induction can be achieved via chiral auxiliaries or catalysts.

  • Method B: Asymmetric Synthesis
    Enantioselective catalytic methods allow the synthesis of (2R)-azetidin-2-yl intermediates. For instance, catalytic asymmetric hydrogenation or chiral pool synthesis from amino acids can provide the chiral azetidine scaffold.

Installation of the N,N-Dimethylaminomethyl Substituent

  • Reductive Amination Approach
    The azetidine intermediate bearing a carbonyl group at the 2-position can be reacted with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method selectively installs the N,N-dimethylaminomethyl group via reductive amination.

  • Alkylation Approach
    Alternatively, direct alkylation of the azetidine nitrogen with a suitable dimethylaminomethyl halide under basic conditions can be employed. This approach requires careful control to avoid overalkylation.

Formation of the Trifluoroacetate Salt

  • The free base azetidine derivative is dissolved in an appropriate solvent (e.g., dichloromethane or ethyl acetate) and treated with excess 2,2,2-trifluoroacetic acid at low temperature (0 °C to room temperature).
  • After stirring for several hours, the trifluoroacetate salt precipitates or can be isolated by concentration and recrystallization.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Azetidine ring formation Haloalkylamine, base, solvent, 0–50 °C 60–85 Chiral induction via asymmetric catalysis possible
Reductive amination Dimethylamine, sodium triacetoxyborohydride, solvent 70–90 Mild conditions, high selectivity
Trifluoroacetate salt formation 2,2,2-Trifluoroacetic acid, DCM, 0 °C to RT, 4 h 90–95 Salt isolated as stable solid

Literature Examples and Supporting Research

  • A related azetidine derivative was synthesized via reductive alkylation of a secondary amine with N-Boc-2-aminoacetaldehyde, followed by deprotection and salt formation with hydrochloric acid, yielding the corresponding azetidine hydrochloride salt in 30% yield. This demonstrates the feasibility of reductive amination in azetidine chemistry.

  • The trifluoroacetate salt formation is a standard procedure in medicinal chemistry to improve compound handling and solubility, as exemplified by the preparation of (2S)-2-methyl-1-(oxetan-3-yl)piperazine bis(2,2,2-trifluoroacetaldehyde) via treatment with trifluoroacetic acid at 0 °C, yielding 94% of the salt. This method is directly applicable to azetidine derivatives.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    The proton NMR spectra of the azetidine derivatives typically show multiplets corresponding to the azetidine ring protons (3.3–4.3 ppm) and singlets for the N,N-dimethyl groups (~2.2–2.4 ppm). In trifluoroacetate salts, characteristic trifluoromethyl signals appear in ^19F NMR.

  • Mass Spectrometry (MS) :
    Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak corresponding to the protonated azetidine compound, e.g., m/z 157 for C8H16N2O species.

  • Elemental Analysis :
    Elemental composition matches calculated values for C, H, N, and F, confirming purity and correct salt formation.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Outcome
Azetidine ring synthesis Haloalkylamine, base Room temperature to reflux (2R)-azetidin-2-yl intermediate
N,N-Dimethylaminomethylation Dimethylamine, reducing agent Mild, room temperature 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine
Trifluoroacetate salt formation 2,2,2-Trifluoroacetic acid 0 °C to RT, 4 hours 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine trifluoroacetate salt

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the development of new synthetic methodologies.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and dimethylamino group can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with TFA Counterions

1-(Pyridin-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
  • Structure : Features an azetidine ring substituted with a pyridin-3-yl group and an amine at the 3-position, forming a bis-TFA salt.
  • Key Differences: Unlike the target compound, this derivative lacks the dimethylamino group and instead has a pyridine substituent. The TFA counterion improves solubility, but the pyridine moiety may confer distinct electronic properties and hydrogen-bonding capabilities .
N-Alkyl-1,1,1-trifluoro-3-iodo-N-methylpropan-2-amine Derivatives
  • Structure : These compounds (e.g., 7c, 7d, 7e) contain a trifluoroethylamine backbone with iodine and alkyl/aryl substituents.
  • Their linear structure contrasts with the cyclic azetidine in the target compound, leading to differences in steric hindrance and reactivity .
  • Synthesis : Prepared via alkylation of aziridine precursors, highlighting TFA’s role in stabilizing intermediates .

Piperidine Derivatives with TFA Counterions

(2R,5R)-2-Benzyl-5-(prop-2-yn-1-yloxy)piperidine 2,2,2-trifluoroacetate (76)
  • Structure : A six-membered piperidine ring with benzyl and propargyloxy substituents, neutralized with TFA.
  • The propargyloxy group introduces alkyne functionality, enabling click chemistry applications .
  • Synthesis : TFA is used to remove Boc protecting groups, a common strategy in peptide and heterocycle synthesis .
1-(Cyclohexylmethyl)-4-(1-naphthyl)piperidine;2,2,2-trifluoroacetic acid (4PP-31)
  • Structure : Piperidine substituted with cyclohexylmethyl and naphthyl groups.
  • Key Differences: The bulky hydrophobic substituents enhance lipophilicity, contrasting with the target compound’s polar dimethylamino group. This derivative exhibited anti-tubercular activity, suggesting TFA salts can be tailored for specific biological targets .

Other Nitrogen-Containing Heterocycles

N-[[1-(2-Thiazolyl)-1H-pyrrol-2-yl]methylene]-3-(trifluoromethyl)benzenemethanamine
  • Structure : A pyrrole-thiazole hybrid with a trifluoromethylbenzene group.
  • Key Differences : The planar aromatic systems differ from the saturated azetidine, influencing π-π stacking interactions and bioavailability. TFA is absent here, but the trifluoromethyl group enhances metabolic stability .

Physicochemical and Functional Comparisons

Solubility and Stability

  • TFA Counterion Role: Across all compounds, TFA improves aqueous solubility via ion-pair formation. For example, the target compound’s solubility in polar solvents (e.g., methanol, DMF) is comparable to piperidine derivatives like 4PP-31 .
  • However, the dimethylamino group may mitigate strain through electron donation .

Tabular Comparison of Key Compounds

Compound Name Core Structure Counterion Ring Size Key Substituents Bioactivity/Use References
Target Compound Azetidine TFA 4-membered R-configured, dimethylamino Pharmaceutical intermediate
1-(Pyridin-3-yl)azetidin-3-amine bis-TFA Azetidine TFA 4-membered Pyridin-3-yl, amine Drug discovery
(2R,5R)-Piperidine 76 Piperidine TFA 6-membered Benzyl, propargyloxy Synthetic intermediate
4PP-31 Piperidine TFA 6-membered Cyclohexylmethyl, naphthyl Anti-tubercular
N-Alkyl-3-iodo-TFA derivatives (7c-e) Linear amine None N/A Iodo, alkyl/aryl Synthetic intermediates

Biological Activity

1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid, commonly referred to as a trifluoroacetic acid salt of an azetidine derivative, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The compound is characterized by a four-membered nitrogen-containing heterocycle (azetidine) and a dimethylamino group, combined with the trifluoroacetic acid moiety which enhances its solubility and reactivity in biological systems.

  • Molecular Formula : C10H16F6N2O4
  • Molecular Weight : 342.24 g/mol
  • CAS Number : 2370018-58-7

The trifluoroacetic acid component contributes to the compound's acidic properties, facilitating interactions with various biological targets.

Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor and receptor modulator. These properties suggest potential therapeutic applications in drug discovery aimed at targeting various diseases. The compound’s ability to modulate enzyme activity and receptor binding is critical for understanding its mechanism of action.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific pathways involved in disease processes. For instance, it has been investigated for its inhibitory effects on enzymes related to metabolic pathways that are dysregulated in certain cancers. The structure-activity relationship (SAR) studies indicate that modifications in the azetidine ring or the dimethylamino group can significantly affect its inhibitory potency.

Receptor Modulation

The compound has also been evaluated for its interactions with various receptors. Preliminary data suggest that it may act as a modulator for neurotransmitter receptors, which could have implications for treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate)Contains an oxetan ringExhibits different reactivity due to oxetan structure
(S)-1-(azetidin-2-yl)-N,N-dimethylmethanamine 2,2,2-trifluoroacetateStereoisomer with similar functional groupsPotentially different biological activity due to stereochemistry
N-substituted azetidine derivativesGeneral class including various substitutionsDiverse biological activities depending on substituents

The unique combination of the azetidine structure and the trifluoroacetate moiety in this compound may confer distinct pharmacological properties compared to related compounds.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines while maintaining low cytotoxicity in normal cells.
  • Neurological Implications : Animal models have shown promising results where the compound modulated neurotransmitter levels, suggesting potential applications in treating conditions like anxiety or depression.
  • Metabolic Pathways : Investigations into metabolic pathways revealed that this compound undergoes rapid metabolism but retains sufficient bioavailability to exert its effects, making it a candidate for further pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine bis(2,2,2-trifluoroacetate), and what purity benchmarks are typically achievable?

  • Methodology :

  • Synthesis of the azetidine core : Cyclization reactions under solvent-free conditions at 200–210°C using diethylenetriamine and urea (1:2 molar ratio) yield azetidine derivatives .
  • Trifluoroacetic acid (TFA) synthesis : TFA is prepared via oxidation of 2,2,2-trifluoroethanol with chromic oxide (1:1.25 molar ratio) at 80–100°C for 4 hours, achieving >98% purity .
  • Salt formation : The free base is treated with TFA in a stoichiometric ratio to form the bis(trifluoroacetate) salt. Purity ≥95% is typical, as validated by HPLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of the azetidine ring in this compound?

  • Methodology :

  • Chiral HPLC : Resolves enantiomeric excess of the (2R)-azetidin-2-yl moiety .
  • NMR spectroscopy : 1^1H and 13C^{13}\text{C} NMR confirm ring conformation and methyl group integration .
  • X-ray crystallography : Provides absolute configuration validation for crystalline derivatives .

Q. What solvent systems are recommended for maintaining stability during storage of this hygroscopic salt?

  • Methodology :

  • Storage conditions : Store at +4°C in airtight containers to prevent hydrolysis .
  • Solubility : Soluble in DMSO or ethanol (up to 100 mM), but avoid aqueous buffers with pH >7 to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve conflicting reports about the compound's stability in aqueous buffers observed across different studies?

  • Methodology :

  • pH optimization : Use buffers with pH 2–4 (e.g., TFA-acidified solutions) to minimize degradation .
  • Kinetic studies : Monitor half-life in plasma (1.5 hours) and brain (2.5 hours) using LC-MS to assess bio-relevant stability .
  • Controlled humidity : Conduct stability trials at 25°C/60% RH to identify degradation pathways (e.g., azetidine ring opening) .

Q. What experimental strategies optimize the enantiomeric excess of the (2R)-azetidin-2-yl moiety during multi-step syntheses?

  • Methodology :

  • Asymmetric catalysis : Use chiral auxiliaries or enzymes (e.g., lipases) for stereocontrolled cyclization .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru) to invert configuration at equilibrium .
  • Purification : Chiral stationary-phase chromatography (CSP-HPLC) achieves >99% enantiomeric purity .

Q. What catalytic systems show promise for mediating selective N-methylation reactions while preserving the azetidine ring's configuration?

  • Methodology :

  • Methylating agents : Use trimethyloxonium tetrafluoroborate in dichloromethane at 0°C to minimize ring strain .
  • Lewis acid catalysis : Scandium triflate (Sc(OTf)3_3) enhances selectivity by coordinating to the azetidine nitrogen .
  • Solvent optimization : Dichloromethane ensures high solubility and reaction homogeneity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for TFA synthesis via 2,2,2-trifluoroethanol oxidation?

  • Methodology :

  • Reagent purity : Ensure chromic oxide is anhydrous; moisture reduces yield to <50% .
  • Recycling protocols : Distillation mother liquor can be reused 3× with sulfuric acid (1:5 molar ratio to TFA) to maintain >77% yield .
  • Alternative oxidants : Compare with electrochemical fluorination of acetyl chloride (CF3_3CO2_2H synthesis) for scalability .

Q. What factors contribute to variability in the compound's bioactivity profiles across in vitro and in vivo models?

  • Methodology :

  • Metabolic profiling : Identify metabolites (e.g., demethylated derivatives) using hepatocyte assays .
  • Blood-brain barrier (BBB) penetration : Adjust logP via trifluoroacetate counterion modulation .
  • Species-specific differences : Compare rodent vs. primate pharmacokinetics to validate translational relevance .

Tables for Key Data

Parameter Optimal Conditions Source
TFA synthesis yield77% (chromic oxide, 80–100°C, 4 hours)
Enantiomeric purity>99% (CSP-HPLC)
Plasma half-life1.5 hours (J147 analog)
Storage stability+4°C, anhydrous DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.